N,N'-Bis(2-(3,4-dimethoxyphenyl)ethyl)-N,N'-dimethylpropane-1,3-diamine
Description
N,N'-Bis(2-(3,4-dimethoxyphenyl)ethyl)-N,N'-dimethylpropane-1,3-diamine is a diamine derivative characterized by two 3,4-dimethoxyphenethyl groups attached to a central propane-1,3-diamine backbone, with dimethyl substituents on the terminal amine groups. It is structurally related to verapamil, a calcium channel blocker, and is identified as Impurity A (EP) in verapamil hydrochloride formulations . The compound exists as a dihydrochloride salt (CAS: 63434-11-7) and has the molecular formula C₂₅H₄₀Cl₂N₂O₄ .
Properties
CAS No. |
141991-88-0 |
|---|---|
Molecular Formula |
C25H38N2O4 |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C25H38N2O4/c1-26(16-12-20-8-10-22(28-3)24(18-20)30-5)14-7-15-27(2)17-13-21-9-11-23(29-4)25(19-21)31-6/h8-11,18-19H,7,12-17H2,1-6H3 |
InChI Key |
NIPJEFAVJUDPJW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)CCC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Formation During Verapamil Hydrochloride Synthesis
N,N'-Bis(2-(3,4-dimethoxyphenyl)ethyl)-N,N'-dimethylpropane-1,3-diamine is primarily identified as Verapamil Impurity A in verapamil hydrochloride batches. Its formation occurs during the nucleophilic substitution and alkylation steps of verapamil synthesis. For example, in the reaction of 3,4-dimethoxyphenethylamine with 1,3-dibromopropane under basic conditions, incomplete alkylation or over-alkylation leads to dimerization, producing this diamine derivative.
The patent WO2016181292A1 describes a process where the intermediate compound III (5-(3,4-dimethoxyphenylethyl)methyl-amino-2-(3,4-dimethoxyphenyl)-2-isopropyl valeronitrile) reacts with acetylating agents. If the phenolic -OH groups are inadequately protected, dealkylation or side-chain reactions may generate N-desmethyl or dimeric impurities like the target compound.
Controlled Synthesis for Analytical Standards
Purposive synthesis of this compound involves:
- Alkylation of 3,4-Dimethoxyphenethylamine :
Reacting 3,4-dimethoxyphenethylamine with 1,3-dibromopropane in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and sodium hydroxide in water. The reaction proceeds at room temperature, with the phase-transfer catalyst enhancing the solubility of organic reactants in the aqueous phase.
$$
\text{2 ArCH}2\text{CH}2\text{NH}2 + \text{BrCH}2\text{CH}2\text{CH}2\text{Br} \rightarrow \text{ArCH}2\text{CH}2\text{NHCH}2\text{CH}2\text{NHCH}2\text{CH}2\text{Ar} + 2 \text{HBr}
$$
Here, Ar represents the 3,4-dimethoxyphenyl group.
- Methylation :
The intermediate diamine is methylated using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) to yield the final N,N'-dimethyl product.
Key Reaction Parameters and Optimization
Catalysts and Solvents
Excessive base concentration or prolonged reaction times promote dimerization, increasing the yield of this compound.
Temperature and Time
- Room temperature (20–25°C) : Minimizes side reactions compared to elevated temperatures.
- Reaction time ≤ 6 hours : Extended durations beyond 8 hours increase impurity levels by 12–15%.
Analytical Detection and Quantification
High-Performance Liquid Chromatography (HPLC)
The compound is detected using reversed-phase HPLC with a C18 column and UV detection at 278 nm. The relative retention time (RRT) is 0.68 compared to verapamil. Mobile phases typically consist of acetonitrile and phosphate buffer (pH 3.0) in a 60:40 ratio.
Mass Spectrometry
Electrospray ionization (ESI) mass spectrometry confirms the molecular ion peak at m/z 430.6 ([M+H]⁺), consistent with the molecular formula C₂₅H₃₈N₂O₄.
Industrial-Scale Mitigation Strategies
Process Optimization
Crystallization Techniques
Selective crystallization of verapamil hydrochloride from isopropyl alcohol effectively excludes the dimeric impurity due to differences in solubility. This step ensures the final product meets pharmacopeial purity standards (>99%).
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(2-(3,4-dimethoxyphenyl)ethyl)-N,N’-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Pharmacological Applications
-
Cardiovascular Research :
N,N'-Bis(2-(3,4-dimethoxyphenyl)ethyl)-N,N'-dimethylpropane-1,3-diamine is primarily recognized as an impurity of Verapamil, a calcium channel blocker used for treating hypertension and angina. Studies have indicated that this compound may exhibit similar pharmacological effects, contributing to cardiovascular research by providing insights into calcium channel modulation and its implications in heart function and blood pressure regulation . -
Neuropharmacology :
The compound's structure suggests potential interactions with neurotransmitter systems. Research has explored its role as an NMDA receptor antagonist, which could be beneficial in neuroprotective strategies against conditions like ischemia or neurodegenerative diseases. For instance, studies on related compounds have shown that modifications in the structure can enhance selectivity for specific NMDA receptor subtypes, indicating that similar approaches could be applied to this compound . -
Cancer Research :
There is emerging evidence that compounds related to this compound may inhibit cancer cell proliferation through various mechanisms. For example, derivatives of similar structures have been investigated for their efficacy as c-Met inhibitors in non-small cell lung cancer. These findings suggest that further exploration of this compound could yield valuable insights into its potential as an anticancer agent .
Synthetic Applications
The synthesis of this compound involves several steps that can be optimized for higher yields and purity. The compound serves as a precursor in synthesizing more complex molecules with desired pharmacological properties. Its structural features allow it to act as a versatile building block in organic synthesis .
Case Studies
-
Verapamil Analog Studies :
A study focused on the structural activity relationship of Verapamil analogs revealed that modifications in the aromatic rings significantly affected their biological activity. By analyzing the effects of substituents on the 3,4-dimethoxyphenyl groups, researchers were able to identify promising candidates for further development . -
Neuroprotective Effects :
Research involving related compounds indicated that certain derivatives exhibited neuroprotective effects in animal models of ischemia. These studies highlight the potential of this compound in developing treatments for neurological disorders .
Mechanism of Action
The mechanism of action of N,N’-Bis(2-(3,4-dimethoxyphenyl)ethyl)-N,N’-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with N,N'-Bis(2-(3,4-dimethoxyphenyl)ethyl)-N,N'-dimethylpropane-1,3-diamine:
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N’-(3-dimethylaminopropyl)-propane-1,3-diamine
- Key Features: Contains a 3,4-dimethoxyphenethyl group and a dimethylaminopropyl side chain.
- Activity: Inhibits aminoglycoside-modifying enzymes APH(3') and ANT(2'), demonstrating dual-target activity .
- Structural Divergence : Lacks the symmetrical bis-phenethyl arrangement of the target compound.
N-[2-(1H-Indol-3-yl)ethyl]-N′,N′-dimethylpropane-1,3-diamine (PDAT)
- Key Features : A tryptamine derivative with dimethylated terminal amines.
- Activity: Noncompetitive inhibitor of indolethylamine-N-methyltransferase (INMT) with an IC₅₀ of 12.5 μM against rabbit lung INMT, outperforming its non-methylated analog PAT (IC₅₀: 75 μM) .
- Structural Divergence : Replaces dimethoxyphenyl groups with an indole moiety, altering target specificity.
N,N-Bis[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine (WHAMINE 9)
- Key Features: Branched diamine with multiple dimethylamino groups (CAS: 33329-35-0, C₁₅H₃₆N₄).
- Applications : Used as a ligand in coordination chemistry and catalysis, distinct from the pharmacological focus of the target compound .
N-(4-Fluorophenylimidazolylpyridin-2-yl)-N',N'-dimethylpropanediamine (CID 152)
- Key Features : Contains a fluorophenyl-imidazolylpyridine group.
- Activity : Inhibits casein kinase 1δ (CK1δ) with 35% synthetic yield and 100% HPLC purity .
- Structural Divergence : Incorporates heterocyclic aromatic systems absent in the target compound.
Comparative Data Table
Research Findings and Mechanistic Insights
- Its role as a process impurity underscores the need for rigorous quality control in pharmaceuticals .
- PDAT: Exhibits noncompetitive inhibition of INMT, contrasting with DMT’s mixed competitive/noncompetitive mechanism. Methylation of the terminal amines enhances inhibitory potency by ~6-fold compared to PAT .
- Aminoglycoside Inhibitor: Demonstrates broad-spectrum activity against bacterial resistance enzymes, highlighting the role of dimethoxy groups in enzyme binding .
Biological Activity
N,N'-Bis(2-(3,4-dimethoxyphenyl)ethyl)-N,N'-dimethylpropane-1,3-diamine, also known as a compound related to Verapamil, has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C25H38N2O4
- Molecular Weight: 430.5802 g/mol
- CAS Number: 63434-11-7
- Structure: The compound features two 3,4-dimethoxyphenyl groups attached to a dimethylpropane-1,3-diamine backbone.
Antihypertensive Activity
This compound is recognized for its role as an impurity in Verapamil, a well-known antihypertensive medication. Its structural similarity to Verapamil suggests potential cardiovascular effects. Research indicates that compounds with similar structures can exhibit calcium channel blocking properties, which are crucial in managing hypertension and cardiac conditions .
Dopamine Receptor Activity
Recent studies have highlighted the compound's interaction with dopamine receptors. Specifically, it has been evaluated for its agonistic activity at the D3 dopamine receptor. This receptor's activation is linked to various neuropsychiatric conditions and could provide therapeutic avenues for disorders such as schizophrenia and Parkinson's disease .
In Vitro Studies
-
Cell Proliferation Inhibition:
- The compound has shown antiproliferative effects in several cancer cell lines. For instance, related compounds have demonstrated IC50 values ranging from 0.21 nM to over 10 µM against various human cancer cells .
- A study on similar derivatives indicated that modifications in the chemical structure significantly influenced their biological activity, highlighting the importance of the methoxy groups in enhancing efficacy .
-
Mechanisms of Action:
- The compound's mechanism involves inducing G2/M phase cell cycle arrest and apoptosis in cancer cells. This is characterized by increased cyclin B expression and decreased phosphorylation of cdc2, which are critical events in cell cycle regulation .
- Apoptotic pathways were also activated, as indicated by caspase-9 activation and reduced Bcl-2 expression levels .
Comparative Table of Biological Activities
| Compound | Activity Type | IC50 (nM) | Reference |
|---|---|---|---|
| This compound | Antiproliferative | Varies (0.21 - >10) | |
| Verapamil | Calcium Channel Blocker | 100-300 | |
| Related Compound (ML417) | D3R Agonist | 98 ± 21 |
Case Study 1: Antiproliferative Effects
In a study involving various cancer cell lines (e.g., HeLa, MDA-MB-231), this compound exhibited selective cytotoxicity towards malignant cells while sparing normal lymphocytes under non-stimulated conditions. The selectivity ratio suggests potential for targeted cancer therapies without significant harm to healthy tissues .
Case Study 2: Neuropharmacological Implications
The compound's activity at dopamine receptors suggests its potential role in treating neuropsychiatric disorders. Its selectivity for D3 receptors over D2 receptors may provide insights into developing medications with fewer side effects compared to traditional antipsychotics .
Q & A
Q. What are the recommended synthetic routes for N,N'-Bis(2-(3,4-dimethoxyphenyl)ethyl)-N,N'-dimethylpropane-1,3-diamine?
Synthesis typically involves stepwise alkylation or condensation reactions to introduce the 3,4-dimethoxyphenyl and dimethylamine groups. For example:
- Primary amine functionalization : React propane-1,3-diamine with 2-(3,4-dimethoxyphenyl)ethyl bromide under basic conditions (e.g., K₂CO₃) to form intermediate bis-alkylated products.
- Methylation : Use methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH) to quaternize the terminal amines.
- Purification : Employ column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to isolate the product. Validate purity via TLC and NMR .
Q. How can structural characterization of this compound be performed post-synthesis?
A multi-technique approach is essential:
- X-ray crystallography : Resolve the crystal structure to confirm bond angles and spatial arrangement (e.g., as demonstrated for analogous bis-methoxybenzylidene derivatives in ) .
- NMR spectroscopy : Analyze ¹H/¹³C NMR for characteristic peaks (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons in the 6.5–7.2 ppm range). Compare with computational predictions (DFT) for validation .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .
Advanced Research Questions
Q. What experimental parameters are critical when designing cross-linking studies with this compound in polymer chemistry?
Key considerations include:
- Molar ratio optimization : Adjust stoichiometry between the diamine and polymer precursors (e.g., acrylates or epoxides) to control cross-link density.
- Reaction conditions : Use inert atmospheres (N₂/Ar) to prevent oxidation of methoxy groups. Monitor temperature (e.g., 60–80°C for epoxy curing) .
- Post-reaction analysis : Employ gel permeation chromatography (GPC) to assess molecular weight distribution and dynamic mechanical analysis (DMA) to evaluate cross-link efficacy .
Q. How can contradictory spectroscopic data for this compound be resolved?
Discrepancies in NMR or FTIR data often arise from solvent effects or conformational flexibility . To address this:
- Standardize solvent systems : Use deuterated DMSO or CDCl₃ for NMR to minimize solvent-induced shifts.
- Variable-temperature NMR : Identify dynamic processes (e.g., rotamer interconversion) that broaden peaks at room temperature .
- Complementary techniques : Validate with Raman spectroscopy or X-ray photoelectron spectroscopy (XPS) for electronic environment consistency .
Q. What methodologies are recommended for evaluating its potential in drug delivery systems?
- Lipophilicity assessment : Measure logP values (octanol/water partition) to predict membrane permeability.
- In vitro binding studies : Use fluorescence titration or surface plasmon resonance (SPR) to quantify interactions with biomolecules (e.g., DNA or serum proteins) .
- Controlled release assays : Encapsulate the compound in PLGA nanoparticles and monitor release kinetics under physiological pH (7.4) and temperature (37°C) .
Q. How can stability in aqueous solutions be optimized for biological assays?
- pH buffering : Use phosphate buffer (pH 6.5–7.5) to prevent amine protonation/deprotonation.
- Antioxidant additives : Include 0.1% ascorbic acid to protect methoxy groups from oxidative degradation.
- Storage : Lyophilize the compound and store at –20°C under argon to extend shelf life .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the compound’s reactivity in nucleophilic substitutions?
Discrepancies may stem from steric hindrance from the 3,4-dimethoxyphenyl groups or solvent polarity effects . To clarify:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
